molecular formula C9H11N3O B136066 N-Nitrosonornicotine CAS No. 16543-55-8

N-Nitrosonornicotine

Cat. No. B136066
CAS RN: 16543-55-8
M. Wt: 177.2 g/mol
InChI Key: XKABJYQDMJTNGQ-VIFPVBQESA-N
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Description

N-Nitrosonornicotine (NNN) is a potent carcinogen predominantly found in tobacco and tobacco smoke. It is classified as carcinogenic to humans by the International Agency for Research on Cancer (IARC). Human exposure to NNN occurs mainly through the use of tobacco products, and it has been implicated in the development of various cancers, particularly those of the esophagus and nasal cavity in animal models . NNN is formed by the nitrosation of nicotine and other precursors and can be present in both smoked and smokeless tobacco products .

Synthesis Analysis

NNN and its analogs have been synthesized and administered to animal models to study their carcinogenic effects. For instance, NNN was given to male Fischer rats in drinking water, leading to the development of esophageal tumors and invasive carcinomas in the nasal cavity . The synthesis of NNN is also a concern in nicotine replacement therapy (NRT) products, where endogenous formation of NNN has been observed in some users . The contribution of nicotine and nornicotine towards the production of NNN in air-cured tobacco has been studied, indicating that nornicotine is a more direct precursor to NNN than nicotine .

Molecular Structure Analysis

The molecular structure of NNN has been analyzed through various methods, including capillary electrophoresis, which can separate and quantify the enantiomeric forms of NNN. This separation is significant because (S)-NNN undergoes more 2'-hydroxylation than (R)-NNN, which is believed to be a key step in tumor induction . The enantiomeric composition of NNN in tobacco has been shown to match that of its precursor, nornicotine, rather than nicotine .

Chemical Reactions Analysis

NNN undergoes metabolic activation, which is a critical step in its carcinogenicity. Cytochrome P450 enzymes catalyze the activation of NNN through pathways such as α-hydroxylation, β-hydroxylation, pyridine N-oxidation, and norcotinine formation . The metabolic activation and carcinogenesis of NNN involve the formation of diazohydroxides and alkyldiazonium ions, which can attack DNA and form adducts, leading to tumor formation if not repaired correctly .

Physical and Chemical Properties Analysis

The physical and chemical properties of NNN have been studied through its presence in tobacco products and its metabolic byproducts. NNN is found in varying concentrations in unburned tobacco, with the highest levels observed in highly fermented snuff and fine-cut chewing tobacco . The urinary metabolites of NNN have been analyzed, revealing several principal metabolites and their percentage excretion over a dose range in rats . The distribution and metabolism of NNN in target tissues also suggest that in situ metabolic activation plays a significant role in the pathogenesis of NNN-induced tumors .

Scientific Research Applications

1. Endogenous Formation and Inhibition

NNN, a carcinogen found in tobacco and cigarette smoke, has been studied for its endogenous formation in organisms. In a study by Porubin et al. (2007), it was shown that NNN can form endogenously in rats treated with nornicotine and sodium nitrite. The study also evaluated the inhibitory effects of antioxidants like ascorbic acid on NNN formation, with ascorbic acid showing significant inhibition.

2. Formation from Myosmine

NNN can be formed by the N-nitrosation of the tobacco alkaloid nornicotine, as well as myosmine, which is found in tobacco and nut products. This process was studied by Zwickenpflug (2000), highlighting the potential human exposure to NNN and its biomarkers, like HPB, from sources other than tobacco.

3. Metabolism and Detection Methods

The metabolism of NNN and the development of detection methods have been extensively studied. For instance, Zhao et al. (2012) established a method for determining NNN and its metabolites in rabbit blood, providing insights into its metabolic pathways. Similarly, McCorquodale et al. (2003) presented a capillary electrophoresis method for separating NNN enantiomers, aiding in the analysis of this compound.

4. Environmental Removal and Carcinogenicity

The removal of carcinogens like NNN from the environment has also been explored. Cao et al. (2007) studied the adsorption and degradation of NNN in zeolites, suggesting a method for reducing this carcinogen in the environment. Moreover, the carcinogenicity and specific activation pathways of NNN have been a major focus, with studies like Fan et al. (2019) using computational methods to understand these mechanisms.

Safety And Hazards

NNN has been classified as a Group 1 carcinogen . It is known to cause cancer in experimental animals . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Future research on NNN will likely continue to focus on its carcinogenic properties and its role in tobacco-related diseases . There is also interest in developing methods for reducing NNN levels in tobacco products and in the body .

properties

IUPAC Name

3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine
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InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
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InChI Key

XKABJYQDMJTNGQ-VIFPVBQESA-N
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Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
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Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=CN=CC=C2
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Molecular Formula

C9H11N3O
Record name N-NITROSONORNICOTINE
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DSSTOX Substance ID

DTXSID4021476
Record name N′-Nitrosonornicotine
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Molecular Weight

177.20 g/mol
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Physical Description

N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB]
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Boiling Point

309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg
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Solubility

Insoluble (NTP, 1992)
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Vapor Pressure

0.000512 [mmHg]
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Product Name

N'-Nitrosonornicotine

Color/Form

Yellow oil

CAS RN

16543-55-8, 84237-38-7
Record name N-NITROSONORNICOTINE
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Melting Point

117 °F (NTP, 1992), 47 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosonornicotine
Reactant of Route 2
N-Nitrosonornicotine
Reactant of Route 3
N-Nitrosonornicotine
Reactant of Route 4
N-Nitrosonornicotine
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Reactant of Route 6
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Citations

For This Compound
5,990
Citations
D Hoffmann, A Castonguay, A Rivenson, SS Hecht - Cancer Research, 1981 - AACR
… )-1-butanone (NNK) and N′-nitrosonornicotine (NNN) were tested for carcinogenic activity in … α-hydroxylation, from N-oxidation of NNN to N′-nitrosonornicotine-1-N-oxide, and from …
Number of citations: 126 aacrjournals.org
D Hoffmann, SS Hecht, RM Ornaf, EL Wynder - Science, 1974 - science.org
N′-Nitrosonornicotine, a potential carcinogen, has been positively identified in unburned tobacco. The amount in commercial US tobacco products is between 1.9 to 88.6 parts per …
Number of citations: 168 www.science.org
Y Li, ES Carlson, AT Zarth, P Upadhyaya… - Chemical research in …, 2021 - ACS Publications
The International Agency for Research on Cancer has classified the tobacco-specific nitrosamines N′-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (…
Number of citations: 11 pubs.acs.org
SG Carmella, EJ McIntee, M Chen, SS Hecht - Carcinogenesis, 2000 - academic.oup.com
The tobacco-specific nitrosamines N′-nitrosonornicotine (NNN) and N′-nitrosoanatabine (NAT) are found in substantial quantities in unburned tobacco. Although this has been …
Number of citations: 48 academic.oup.com
A Castonguay, D Lin, GD Stoner, P Radok, K Furuya… - Cancer research, 1983 - AACR
The tumorigenic activities in A/J mouse lung of the tobacco-specific nitrosamines N′-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and their …
Number of citations: 154 aacrjournals.org
G Bustamante, B Ma, G Yakovlev… - Chemical research in …, 2018 - ACS Publications
… In this study, we investigated the endogenous formation of the tobacco-specific oral and esophageal carcinogen N′-nitrosonornicotine (NNN) in e-cigarette users. Salivary NNN, …
Number of citations: 72 pubs.acs.org
Y Li, SS Hecht - Chemical research in toxicology, 2022 - ACS Publications
… In this study, we report the first detection of N′-nitrosonornicotine-1N-oxide (NNN-N-oxide) in human urine. Using a highly specific and sensitive MS 3 transition-based method, NNN-N-…
Number of citations: 1 pubs.acs.org
G Ma, H Yu, T Xu, X Wei, J Chen, H Lin… - Environmental …, 2018 - ACS Publications
Tobacco-specific N′-nitrosonornicotine (NNN), a genotoxic nitrosamine classified as Group 1 carcinogen, is also present in atmospheric particulate matter and has even been detected …
Number of citations: 23 pubs.acs.org
D Hoffmann, R Raineri, SS Hecht… - Journal of the …, 1975 - academic.oup.com
N'-Nitrosonornicotine (NNN) and N'-nitrosoanabasine (NAB) were synthesized and administered in drinking water to male Fi.scher rats for 30 weeks (total dose, 630 mg). 1,4-…
Number of citations: 137 academic.oup.com
SS Hecht, RM Ornaf, D Hoffman - Journal of the National …, 1975 - academic.oup.com
A chemical analytic method to determine N'nitrosonornicotine (NNN) and N' -nitrosoanabasine (NAB) in tobacco was developed. NNN was found in the unburned tobacco of commercial …
Number of citations: 106 academic.oup.com

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